molecular formula C45H42F6IrN3 B13438709 Ir[dF(t-Bu)-ppy]3

Ir[dF(t-Bu)-ppy]3

Cat. No.: B13438709
M. Wt: 931.0 g/mol
InChI Key: ZYCGNYVEOFWBLK-UHFFFAOYSA-N
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Description

Iridium tris(2-(4,6-difluorophenyl)pyridinato-C2,N)(tert-butyl) (Ir[dF(t-Bu)-ppy]3) is a complex organometallic compound. It is widely recognized for its role as a photocatalyst, particularly in the decarboxylative arylation of α-amino acids using visible light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ir[dF(t-Bu)-ppy]3 typically involves the reaction of iridium trichloride hydrate with 2-(4,6-difluorophenyl)pyridine and tert-butylamine. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is heated to reflux, and the product is purified through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ir[dF(t-Bu)-ppy]3 primarily undergoes photoredox reactions, leveraging its ability to absorb visible light and generate reactive excited states. These reactions include:

Common Reagents and Conditions

    Visible Light: Essential for activating the photocatalyst.

    α-Amino Acids: Common substrates in decarboxylative arylation.

    Solvents: Dichloromethane, toluene, and other organic solvents are frequently used.

Major Products

The primary products of reactions involving this compound are often arylated compounds, which are valuable intermediates in pharmaceutical and material science applications .

Mechanism of Action

The mechanism of action of Ir[dF(t-Bu)-ppy]3 involves its ability to absorb visible light and transition to an excited state. This excited state can then participate in various photoredox reactions. The compound’s molecular targets include α-amino acids and other organic substrates, where it facilitates bond formation or cleavage through electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its enhanced stability and reactivity, attributed to the presence of the tert-butyl group. This modification improves its performance in photoredox reactions and broadens its applicability in various scientific fields .

Properties

Molecular Formula

C45H42F6IrN3

Molecular Weight

931.0 g/mol

IUPAC Name

4-tert-butyl-2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+)

InChI

InChI=1S/3C15H14F2N.Ir/c3*1-15(2,3)10-6-7-18-14(8-10)12-5-4-11(16)9-13(12)17;/h3*4,6-9H,1-3H3;/q3*-1;+3

InChI Key

ZYCGNYVEOFWBLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3]

Origin of Product

United States

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